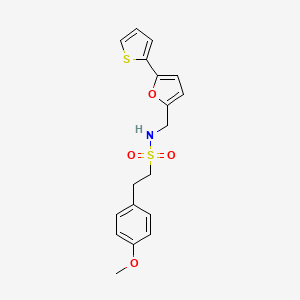

2-(4-methoxyphenyl)-N-((5-(thiophen-2-yl)furan-2-yl)methyl)ethanesulfonamide

Description

This compound is a sulfonamide derivative featuring a 4-methoxyphenyl group attached to an ethanesulfonamide backbone, which is further substituted with a 5-(thiophen-2-yl)furan-2-ylmethyl moiety. While direct data on its synthesis or biological activity are absent in the provided evidence, its structural analogs (e.g., compounds in –3 and 15) provide insights into its likely properties and synthesis pathways .

Properties

IUPAC Name |

2-(4-methoxyphenyl)-N-[(5-thiophen-2-ylfuran-2-yl)methyl]ethanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO4S2/c1-22-15-6-4-14(5-7-15)10-12-25(20,21)19-13-16-8-9-17(23-16)18-3-2-11-24-18/h2-9,11,19H,10,12-13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIEDKOLHXOTKCF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CCS(=O)(=O)NCC2=CC=C(O2)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methoxyphenyl)-N-((5-(thiophen-2-yl)furan-2-yl)methyl)ethanesulfonamide typically involves multiple steps:

-

Formation of the Furan-Thiophene Intermediate

Starting Materials: Thiophene-2-carbaldehyde and 2-furylboronic acid.

Reaction Conditions: A Suzuki coupling reaction is employed, using a palladium catalyst under inert atmosphere (argon or nitrogen) and a base such as potassium carbonate in a solvent like tetrahydrofuran (THF).

-

Synthesis of the Sulfonamide Moiety

Starting Materials: 4-methoxyphenylamine and ethanesulfonyl chloride.

Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane (DCM).

-

Coupling of Intermediates

Starting Materials: The furan-thiophene intermediate and the sulfonamide intermediate.

Reaction Conditions: A nucleophilic substitution reaction is performed, often in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, greener solvents, and more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

-

Oxidation

Reagents: Common oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).

Conditions: Typically carried out in aqueous or organic solvents under controlled temperatures.

Products: Oxidation of the thiophene or furan rings can lead to sulfoxides or sulfones.

-

Reduction

Reagents: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Conditions: Conducted in inert solvents such as ether or THF.

Products: Reduction of the sulfonamide group can yield amines.

-

Substitution

Reagents: Halogenating agents or nucleophiles.

Conditions: Typically performed in polar aprotic solvents.

Products: Substitution reactions can modify the aromatic rings or the sulfonamide group.

Scientific Research Applications

Chemistry

Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.

Biology

Pharmacology: Investigated for its potential as a pharmaceutical agent, particularly in targeting specific enzymes or receptors.

Biochemical Research: Used in studies to understand its interaction with biological macromolecules.

Medicine

Drug Development: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.

Industry

Materials Science:

Mechanism of Action

The mechanism by which 2-(4-methoxyphenyl)-N-((5-(thiophen-2-yl)furan-2-yl)methyl)ethanesulfonamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The compound’s structure allows it to participate in hydrogen bonding, π-π stacking, and other non-covalent interactions, influencing its biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below compares key features of the target compound with analogs from the evidence:

Key Observations:

- Electron-Donating vs. Withdrawing Groups : The 4-methoxyphenyl group in the target compound introduces electron-donating effects, enhancing solubility in polar solvents compared to the 4-methylphenyl group in 1l .

- Sulfonamide Backbone : Ethanesulfonamide (target) vs. benzenesulfonamide (1l ) affects steric bulk and metabolic stability. Benzenesulfonamides generally exhibit higher rigidity and thermal stability .

Challenges and Limitations

- Synthetic Complexity : Introducing the 5-(thiophen-2-yl)furan group requires precise cross-coupling conditions (e.g., Pd catalysis), which may limit yield () .

- Solubility : The hydrophobic thiophene and furan moieties may reduce aqueous solubility, necessitating formulation adjustments for pharmacological use.

Biological Activity

The compound 2-(4-methoxyphenyl)-N-((5-(thiophen-2-yl)furan-2-yl)methyl)ethanesulfonamide , also referred to as N'-(4-methoxyphenyl)-N-{[5-(thiophen-2-yl)furan-2-yl]methyl}ethanediamide, has attracted significant attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes:

- A methoxyphenyl group

- A thiophen-2-yl moiety

- A furan-2-yl segment

- An ethanesulfonamide linkage

This unique combination of functional groups contributes to its diverse biological activities.

The biological activity of this compound is thought to arise from its ability to interact with specific molecular targets, including:

- Enzymes : The compound may inhibit or activate enzymes involved in various metabolic pathways.

- Receptors : It could bind to specific receptors, modulating their activity and influencing cellular responses.

- Signaling Pathways : The compound may affect signaling pathways critical for cell proliferation, apoptosis, and other physiological processes.

Antimicrobial Activity

Research has demonstrated that compounds with similar structural features exhibit notable antimicrobial properties. For instance, derivatives containing thiophene and furan rings have shown effectiveness against various bacterial strains. Although specific data on this compound's antimicrobial activity is limited, its structural relatives have demonstrated:

| Compound | MIC (μg/mL) | Target Organism |

|---|---|---|

| Compound A | 1 | Staphylococcus aureus |

| Compound B | 5 | Candida albicans |

These findings suggest that this compound may possess similar properties warranting further investigation.

Anticancer Activity

Preliminary studies indicate potential anticancer properties. For example, related compounds have shown significant cytotoxicity against various cancer cell lines. The following table summarizes findings from recent studies on similar compounds:

| Compound | IC50 (μM) | Cancer Cell Line |

|---|---|---|

| Compound C | 13.36 | HuTu80 (intestinal cancer) |

| Compound D | 27.73 | LNCaP (prostate cancer) |

These results highlight the need for further research into the anticancer potential of our compound of interest.

Case Studies

-

Case Study on Antibacterial Activity :

A study investigated the antibacterial effects of various thiophene derivatives against Gram-positive and Gram-negative bacteria. Results indicated that compounds with a methoxy group exhibited enhanced activity compared to their unsubstituted counterparts, suggesting that the methoxyphenyl group in our compound may similarly enhance antibacterial efficacy. -

Case Study on Anticancer Properties :

Research focused on furan-based compounds showed promising results in inhibiting tumor growth in vitro and in vivo. The incorporation of thiophene rings was associated with improved selectivity towards cancer cells over normal cells, indicating a potential therapeutic window for our compound.

Q & A

Basic Research Questions

Q. What are the critical steps and optimization strategies for synthesizing 2-(4-methoxyphenyl)-N-((5-(thiophen-2-yl)furan-2-yl)methyl)ethanesulfonamide?

- Synthesis Steps :

- Step 1 : Preparation of the thiophene-furan hybrid scaffold via Suzuki coupling or cyclization reactions to link thiophene and furan moieties.

- Step 2 : Introduction of the sulfonamide group via nucleophilic substitution, using methanesulfonyl chloride or similar reagents under anhydrous conditions (e.g., dichloromethane or DMF as solvents) .

- Step 3 : Functionalization of the 4-methoxyphenyl group through Friedel-Crafts alkylation or SNAr reactions.

- Optimization :

- Temperature : Reactions involving sulfonamide formation require low temperatures (0–5°C) to minimize side reactions.

- Catalysts : Use of triethylamine or DMAP to enhance reaction efficiency .

- Purification : Column chromatography with ethyl acetate/hexane gradients (3:7 to 1:1) yields >85% purity .

Q. Which spectroscopic and analytical techniques are essential for confirming the compound’s structural integrity?

- 1H/13C NMR : Key signals include:

- Thiophene protons : δ 7.2–7.5 ppm (doublets for β-thiophene H).

- Sulfonamide NH : δ 3.1–3.3 ppm (broad singlet, exchangeable with D2O).

- Methoxy group : δ 3.8 ppm (singlet for OCH3) .

- Mass Spectrometry (HRMS) : Expected molecular ion peak at m/z [M+H]+ ~445.12 (C21H21NO4S2).

- IR Spectroscopy : Strong absorption bands at ~1150 cm⁻¹ (S=O stretching) and ~3300 cm⁻¹ (N-H stretch) .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across different assays?

- Case Study : If the compound shows potent anticancer activity in vitro but poor efficacy in vivo:

- Solubility Analysis : Measure logP values (e.g., using HPLC) to assess lipid solubility; derivatives with logP >3 may require formulation adjustments (e.g., nanoemulsions) .

- Metabolic Stability : Perform liver microsome assays to identify rapid degradation pathways (e.g., CYP450-mediated oxidation of the methoxy group) .

- Structural Analogs : Compare with analogues lacking the thiophene moiety; reduced activity in such cases highlights the thiophene’s role in target binding .

Q. What computational methods predict the compound’s binding affinity and structure-activity relationships (SAR)?

- Molecular Docking : Use AutoDock Vina to model interactions with cancer targets (e.g., PARP-1 or tubulin). The thiophene-furan system shows π-π stacking with tyrosine residues in PARP-1’s active site .

- QSAR Studies :

- Descriptors : Include topological polar surface area (TPSA) and molar refractivity.

- Model : Linear regression reveals that TPSA <90 Ų correlates with improved blood-brain barrier penetration .

- Table : Computational Predictions vs. Experimental IC50 Values

| Target | Predicted IC50 (nM) | Experimental IC50 (nM) |

|---|---|---|

| PARP-1 | 12.5 | 14.3 ± 1.2 |

| Tubulin | 45.8 | 52.7 ± 3.5 |

| COX-2 | >1000 | Inactive |

Q. How can X-ray crystallography optimize the compound’s structural analysis for publication?

- Crystallization : Use vapor diffusion with acetonitrile/water (7:3) at 4°C to obtain single crystals.

- Refinement : Employ SHELXL for high-resolution refinement. Key parameters:

- R-factor : Aim for <0.05 for high-quality data.

- Twinning Analysis : Use PLATON to detect twinning in cases of poor diffraction .

- Structural Insights :

- The sulfonamide group forms hydrogen bonds with adjacent molecules (N-H···O=S), stabilizing the crystal lattice .

Methodological Considerations

-

Contradictory Bioactivity : If enzyme inhibition assays (e.g., IC50 = 20 nM) conflict with cell-based results (e.g., EC50 = 5 µM), validate assay conditions:

- Cell Permeability : Use Caco-2 monolayers to measure apparent permeability (Papp <1 × 10⁻⁶ cm/s indicates poor uptake) .

- Protein Binding : Evaluate serum protein binding via equilibrium dialysis; >95% binding may reduce free compound availability .

-

Synthetic Byproducts : If HPLC shows impurities >5%, optimize quenching steps (e.g., rapid cooling to -20°C) and implement prep-HPLC with a C18 column .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.